![molecular formula C13H14N6S B2834426 4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 1028451-19-5](/img/structure/B2834426.png)
4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol (hereafter referred to as 4-amino-5-pyrazole-3-thiol or 4-APT) is a novel heterocyclic compound that has been studied for its potential applications in scientific research. 4-APT is a sulfur-containing molecule that has been found to exhibit various biochemical and physiological effects. This compound has been studied for its potential use in various laboratory experiments, and it has been found to have both advantages and limitations.
Scientific Research Applications
Chemical Synthesis and Modification
4-Amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol and its derivatives are significant in the field of chemical synthesis. These compounds are strategically important in modern medicine and pharmacy, primarily due to their chemical versatility and significant pharmacological potential. The structural combination of 1,2,4-triazole and pyrazole in one molecule increases interaction likelihood with various biological targets, making them attractive for creating biologically active substances and drugs (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Antifungal Activities
Research has shown that some derivatives of 4-amino-1,2,4-triazole, which include pyrazole moieties, exhibit significant antimicrobial and antifungal activities. These properties are crucial in developing new therapeutic agents for treating various infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antioxidant and Analgesic Properties
Studies have also indicated that Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole exhibit notable antioxidant and analgesic activities. These properties are significant for the development of new pharmaceutical agents aimed at treating pain and oxidative stress-related conditions (Karrouchi et al., 2016).
Biological Evaluation and Drug Development
In drug development, the synthesized derivatives of 4-amino-1,2,4-triazole, including those with pyrazole moieties, undergo extensive biological evaluations. These evaluations often involve molecular docking studies to predict the compounds' interaction with biological targets such as enzymes. This research is crucial in identifying new drug candidates (Hotsulia & Kulish, 2020).
Anticancer Potential
Some studies have explored the anticancer potential of derivatives of 4-amino-1,2,4-triazole. The compounds' ability to inhibit certain cancer-related enzymes or pathways signifies their potential use in developing new anticancer therapies (Rahmouni et al., 2016).
properties
IUPAC Name |
4-amino-3-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S/c1-2-8-3-5-9(6-4-8)10-7-11(16-15-10)12-17-18-13(20)19(12)14/h3-7H,2,14H2,1H3,(H,15,16)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSOTPHXTCWEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)
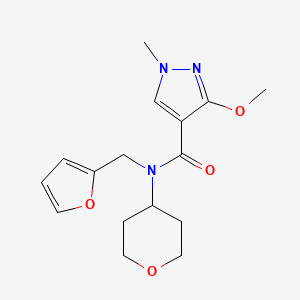

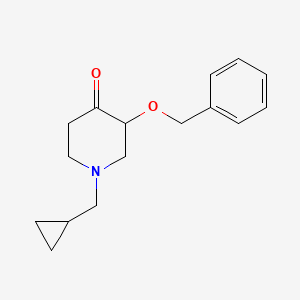

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834350.png)
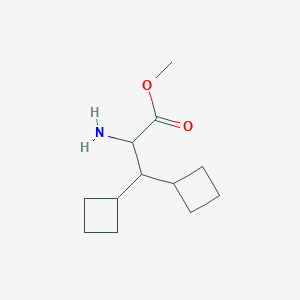
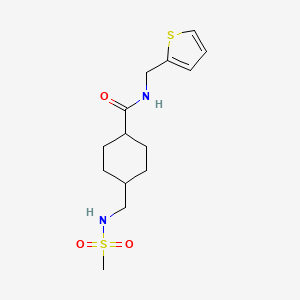

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2834356.png)
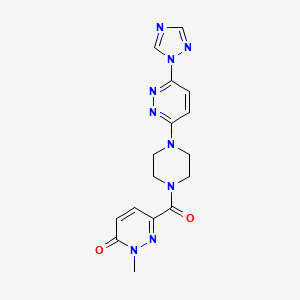

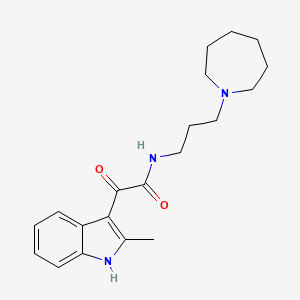
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)